1,1-Dichloroethane, also known as ethylidene dichloride, is a chlorinated hydrocarbon with the chemical formula . It appears as a colorless, oily liquid with a chloroform-like odor and is not easily soluble in water but is miscible with many organic solvents. This compound has significant commercial importance, with annual production exceeding 1 million pounds in the United States alone. It serves primarily as a feedstock in chemical synthesis, particularly for the production of 1,1,1-trichloroethane .
The biological activity of 1,1-dichloroethane has been studied primarily concerning its toxicological effects. Acute inhalation exposure to high concentrations can lead to central nervous system depression and cardiac arrhythmias. Animal studies have indicated potential carcinogenic effects, including the development of tumors in various organs . The compound has been classified as a possible human carcinogen by the Environmental Protection Agency due to its association with increased cancer risks in animal studies .
1,1-Dichloroethane is synthesized through several methods:
The applications of 1,1-dichloroethane are diverse:
Interaction studies involving 1,1-dichloroethane focus on its toxicological profile and potential health risks associated with exposure. Inhalation studies have shown that acute exposure can lead to significant health effects such as respiratory distress and cardiovascular issues. Long-term exposure may increase the risk of developing certain cancers based on animal model data . These findings highlight the need for careful handling and regulation of this compound in industrial settings.
Several compounds share structural similarities with 1,1-dichloroethane. Notable examples include:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
1,2-Dichloroethane | Chlorine atoms bonded to different carbons; used as a solvent. | |
Vinyl Chloride | A key precursor for polyvinyl chloride; highly reactive. | |
1,1,1-Trichloroethane | Used as a solvent and cleaning agent; less toxic than dichloromethanes. |
Uniqueness of 1,1-Dichloroethane: Unlike its analogs like vinyl chloride which is gaseous at room temperature or 1,2-dichloroethane which has different bonding configurations for chlorine atoms, 1,1-dichloroethane's unique structure allows it to be a versatile intermediate in various chemical syntheses while also serving multiple industrial applications .
Acetylene (C~2~H~2~) reacts with HCl over mercuric chloride (HgCl~2~) catalysts at 140–180 °C, first forming vinyl chloride, which undergoes further hydrochlorination to 1,1-dichloroethane [2] [7]. This two-step pathway—acetylene → vinyl chloride → 1,1-dichloroethane—relies on Markovnikov addition, where HCl’s hydrogen preferentially bonds to the terminal carbon of acetylene’s triple bond [7]. Despite historical use, this method has declined due to acetylene’s high cost and handling risks.
Ethylene (C~2~H~4~) reacts with chlorine (Cl~2~) in the presence of calcium chloride (CaCl~2~) at moderate temperatures (50–100 °C). The reaction proceeds via ionic mechanisms, forming 1,2-dichloroethane as the primary product, though trace 1,1-dichloroethane arises from radical side pathways [1]. Higher temperatures (>200 °C) promote radical chain reactions, increasing 1,1-isomer yields but reducing overall selectivity [6].
While less documented in recent literature, older methods involve acetaldehyde (CH~3~CHO) reacting with phosphorus pentachloride (PCl~5~). This route, now largely obsolete, produces 1,1-dichloroethane through nucleophilic substitution but suffers from poor atom economy and phosphorus waste streams.
1,1-Dichloroethane occasionally forms during chloral (CCl~3~CHO) synthesis via ethanol chlorination. Inefficient Cl~2~ distribution or localized overheating generates ethyl chloride intermediates, which may undergo further chlorination to 1,1-dichloroethane [6]. Advanced reactor designs with improved mixing mitigate this byproduct.
In ethylene oxychlorination (used for PVC production), trace 1,1-dichloroethane forms via radical recombination of ·CH~2~CH~2~Cl and Cl· species. Process optimization—such as lowering reactor residence times and using CuCl~2~/KCl catalysts—minimizes this side product while maintaining vinyl chloride yields [2] [6].
Hydroxyl radicals abstract hydrogen atoms from both the methylene (α) and methyl (β) sites of 1,1-Dichloroethane. Ab initio analyses show three distinct transition structures: one α-abstraction pathway and two diastereotopic β-abstraction channels [1] [2].
QCISD(T)/6-311G(d,p)//MP2/6-311G(d,p) calculations yield the barrier heights in Table 1. Zero-point energies and anharmonic corrections lower each barrier by ≈0.7 kcal mol⁻¹ [1].
Reaction site | Computed barrier height (kcal mol⁻¹) [1] | Imaginary frequency (cm⁻¹) [2] | Mulliken charge on O atom at TS |
---|---|---|---|
α (CHCl₂) | 7.2 | 1,094 | −0.46 |
β-gauche (CH₃) | 9.8 | 1,081 | −0.45 |
β-anti (CH₃) | 10.4 | 1,067 | −0.44 |
Gas-phase absolute rate coefficients stem from flash photolysis–laser-induced fluorescence studies. Kwok and Atkinson report k₍₂₉₈ K₎ = 2.74 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and an Arrhenius expression [3]:
k(T) = 2.4 × 10⁻¹² exp(−1,140 K ⁄ T) cm³ molecule⁻¹ s⁻¹.
Atmospheric lifetime with respect to hydroxyl radical loss at 298 K (⟨[HO]⟩ = 1.5 × 10⁶ cm⁻³) is 49 days [4].
Aqueous pulse-radiolysis gives k₂₉₅ = 1.3 × 10⁸ L mol⁻¹ s⁻¹, following ΔH‡ = 6.1 kJ mol⁻¹ [5]. The faster solution rate reflects diffusion control once solvent reorganization is included.
Full MP2 optimizations coupled with QCISD(T) single-points reproduce experimental activation enthalpies within 1 kcal mol⁻¹ [1]. These calculations confirm that chlorine substitution lowers the α-abstraction barrier by ≈4 kcal mol⁻¹ relative to ethane, rationalizing the experimental preference for α pathways at tropospheric temperatures.
Density-functional theory (B3LYP-D3/aug-cc-pVTZ) predicts enthalpies of reaction (ΔH₀) of −17.4 kcal mol⁻¹ (α) and −14.1–14.9 kcal mol⁻¹ (β) [2]. Natural bond orbital analysis attributes 58% of ΔE‡ lowering in the α channel to electron donation from the hydroxyl radical lone pair into σ* (C–Cl). Vibrational zero-point corrections contribute less than 2% to the overall Gibbs barrier.
Variational transition-state theory with small-curvature tunneling reproduces the non-Arrhenius curvature of the experimental k(T) data [1] [6]. At 240 K, tunneling enhances the calculated rate constant by 32%, explaining nighttime oxidation capacity in the upper troposphere. Rate–energy plots show that the crossover to classical behavior occurs near 310 K.
The dominant unimolecular decay of 1,1-Dichloroethane is β-elimination forming vinyl chloride and hydrogen chloride. Barton and Howlett measured first-order kinetics between 356 °C and 453 °C; the Arrhenius expression:
k(T) = 1.2 × 10¹² exp(−49,500 K ⁄ T) s⁻¹.
Mechanistically, intramolecular proton transfer to the vicinal chlorine occurs through a four-center cyclic transition state resembling an E2 process; high-level calculations place the gas-phase barrier at 48 ± 2 kcal mol⁻¹, in agreement with experiment. Chlorine-assisted catalysis lowers this by 7 kcal mol⁻¹, accounting for observed autocatalysis at high conversions.
Isothermal tubular-reactor studies in hydrogen-rich streams reveal secondary cracking above 800 °C. Primary products are vinyl chloride (selectivity > 95%) and ethylene. Detailed kinetic modeling (59 species; 202 elementary steps) reproduces the experimental temperature–conversion profiles, requiring H-abstraction by chlorine atoms and the sequence:
Global activation energy for ethylene emergence is 33 kcal mol⁻¹, consistent with chlorine-radical chain propagation dominating at low partial pressures.
Process | Temperature range / medium | Pre-exponential factor | Activation energy (kcal mol⁻¹) | Experimental method | Citation |
---|---|---|---|---|---|
Hydroxyl radical α-abstraction | 240–400 K, gas | 2.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 2.52 (≈1,140 K × R) | Flash photolysis–LIF | [3] |
Hydroxyl radical β-abstraction | ″ | 1.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 3.08 | Derived from ab initio VTST | [1] [2] |
Hydroxyl radical reaction (aqueous) | 298 K | 1.3 × 10⁸ L mol⁻¹ s⁻¹ | 1.46 | Pulse radiolysis | [5] |
Unimolecular dehydrochlorination | 629–726 K, gas | 1.2 × 10¹² s⁻¹ | 49.5 | Static pyrolysis | |
Thermal cracking to ethylene | 1,075–1,180 K, H₂ carrier | 3.6 × 10¹¹ s⁻¹ | 33.0 | Flow reactor, GC |
Flammable;Irritant